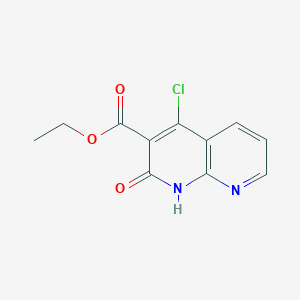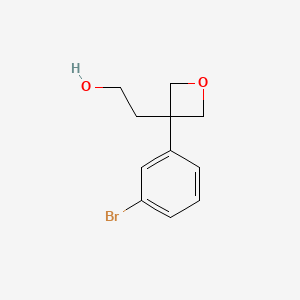
2-Aminoethyl octan-2-yl(phenyl)borinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethyl octan-2-yl(phenyl)borinate is an organic compound with the chemical formula C₁₆H₂₈BNO It is characterized by the presence of a boron atom bonded to an octan-2-yl group, a phenyl group, and an aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl octan-2-yl(phenyl)borinate typically involves the reaction of octan-2-ylboronic acid with phenylboronic acid in the presence of an aminoethyl group. The reaction is carried out under controlled conditions, often using a palladium catalyst to facilitate the coupling of the boronic acids. The reaction is typically performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethyl octan-2-yl(phenyl)borinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the borinate group to a borane group.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted borinate compounds.
Wissenschaftliche Forschungsanwendungen
2-Aminoethyl octan-2-yl(phenyl)borinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 2-Aminoethyl octan-2-yl(phenyl)borinate involves its interaction with molecular targets through the boron atom. The boron atom can form stable complexes with various biomolecules, facilitating their transport and delivery. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethyl diphenylborinate: Similar structure but with two phenyl groups instead of an octan-2-yl group.
2-Aminoethyl methylphenylborinate: Contains a methyl group and a phenyl group bonded to the boron atom.
Uniqueness
2-Aminoethyl octan-2-yl(phenyl)borinate is unique due to the presence of the octan-2-yl group, which imparts distinct chemical properties and potential applications compared to its analogs. The long alkyl chain can influence the compound’s solubility, reactivity, and interaction with biomolecules, making it a valuable compound for specific applications in chemistry and medicine.
Eigenschaften
CAS-Nummer |
6962-77-2 |
|---|---|
Molekularformel |
C16H28BNO |
Molekulargewicht |
261.2 g/mol |
IUPAC-Name |
2-[octan-2-yl(phenyl)boranyl]oxyethanamine |
InChI |
InChI=1S/C16H28BNO/c1-3-4-5-7-10-15(2)17(19-14-13-18)16-11-8-6-9-12-16/h6,8-9,11-12,15H,3-5,7,10,13-14,18H2,1-2H3 |
InChI-Schlüssel |
LEIFVKCJKRRJRJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1)(C(C)CCCCCC)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]](/img/structure/B13988333.png)
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)
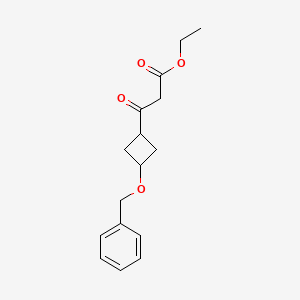
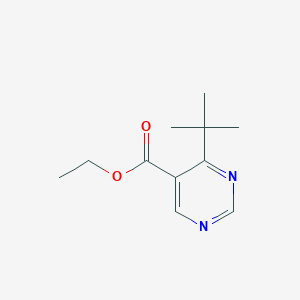
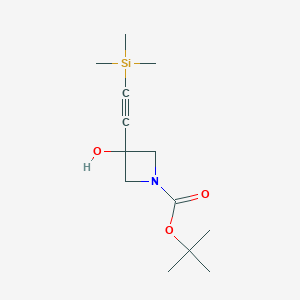
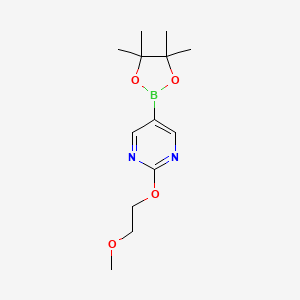
![8-Methyl-2-[(phenylmethyl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13988365.png)


![1-Oxa-2-azaspiro[4.5]dec-2-en-3-amine](/img/structure/B13988383.png)

